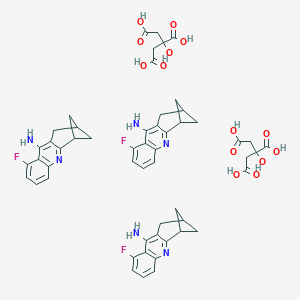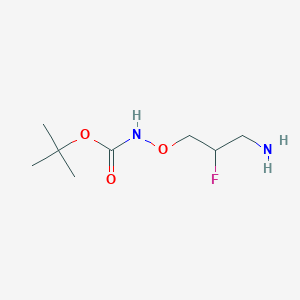![molecular formula C34H55Cl2NO4 B144179 2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate CAS No. 130676-88-9](/img/structure/B144179.png)
2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate is a compound formed by the conjugation of chlorambucil, a well-known chemotherapy agent, with oleic acid, a monounsaturated fatty acid. This conjugation aims to enhance the therapeutic efficacy and reduce the side effects of chlorambucil by improving its solubility and targeting capabilities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chlorambucil-oleic acid conjugate typically involves the esterification of chlorambucil with oleic acid. This reaction is often catalyzed by a suitable acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired conjugate.
Industrial Production Methods: In an industrial setting, the production of chlorambucil-oleic acid conjugate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated purification systems further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The oleic acid moiety can undergo oxidation to form hydroperoxides and other oxidative products.
Reduction: The chlorambucil moiety can be reduced to its corresponding amine derivative.
Substitution: The chlorambucil moiety can undergo nucleophilic substitution reactions, particularly with thiol groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Thiol-containing compounds under basic conditions.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidative derivatives of oleic acid.
Reduction: Amine derivatives of chlorambucil.
Substitution: Thiol-substituted derivatives of chlorambucil.
Wissenschaftliche Forschungsanwendungen
2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and conjugation reactions.
Biology: Employed in studies investigating the cellular uptake and metabolism of fatty acid-conjugated drugs.
Medicine: Explored as a potential therapeutic agent with improved efficacy and reduced side effects compared to chlorambucil alone. It has shown promise in the treatment of various cancers, including leukemia and lymphoma.
Industry: Utilized in the development of targeted drug delivery systems, particularly in the formulation of liposomal and nanoparticle-based drug carriers.
Wirkmechanismus
The mechanism of action of chlorambucil-oleic acid conjugate involves the alkylation of DNA by the chlorambucil moiety, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in rapidly dividing cancer cells. The oleic acid moiety enhances the solubility and cellular uptake of the conjugate, facilitating its delivery to target cells.
Vergleich Mit ähnlichen Verbindungen
Chlorambucil: The parent compound, used as a chemotherapy agent.
Oleic Acid: A monounsaturated fatty acid with various biological functions.
Chlorambucil-Spermidine Conjugate: Another conjugate of chlorambucil with improved solubility and targeting capabilities.
Uniqueness: 2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate is unique in its ability to combine the therapeutic properties of chlorambucil with the solubility and targeting benefits of oleic acid. This conjugation enhances the overall efficacy of the drug while reducing its side effects, making it a promising candidate for further development in cancer therapy.
Eigenschaften
CAS-Nummer |
130676-88-9 |
|---|---|
Molekularformel |
C34H55Cl2NO4 |
Molekulargewicht |
612.7 g/mol |
IUPAC-Name |
2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C34H55Cl2NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-33(38)40-29-30-41-34(39)20-17-18-31-21-23-32(24-22-31)37(27-25-35)28-26-36/h9-10,21-24H,2-8,11-20,25-30H2,1H3/b10-9- |
InChI-Schlüssel |
JURXPCSUZDDGRL-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Synonyme |
chlorambucil-oleic acid conjugate COAC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)









![Benzo[b]thiophene-5-sulfonyl chloride](/img/structure/B144125.png)

